Product packaging for (R)-cyclopropyl(phenyl)methanol(Cat. No.:)

(R)-cyclopropyl(phenyl)methanol

Cat. No.: B15315271
M. Wt: 148.20 g/mol
InChI Key: GOXKCYOMDINCCD-JTQLQIEISA-N
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Description

(R)-cyclopropyl(phenyl)methanol is a chiral organic compound of significant interest in sophisticated organic synthesis. This enantiomerically enriched benzyl alcohol, with the cyclopropyl moiety adjacent to the chiral center, serves as a versatile precursor or building block for constructing more complex molecules . Its structure is analogous to other high-value cyclopropylphenyl intermediates used in the research and development of active pharmaceutical ingredients (APIs) and advanced materials . The chiral nature of this compound makes it particularly valuable for applications in asymmetric synthesis, where it can be used to impart stereochemical information into target molecules, potentially for pharmaceuticals or ligands in catalytic systems. The synthesis of such optically active alcohols is a key area of research, often achieved using advanced catalytic methods to ensure high enantiomeric purity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers are responsible for verifying the compound's suitability and safety for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B15315271 (R)-cyclopropyl(phenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(R)-cyclopropyl(phenyl)methanol

InChI

InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t10-/m0/s1

InChI Key

GOXKCYOMDINCCD-JTQLQIEISA-N

Isomeric SMILES

C1CC1[C@H](C2=CC=CC=C2)O

Canonical SMILES

C1CC1C(C2=CC=CC=C2)O

Origin of Product

United States

Stereoselective Synthesis of R Cyclopropyl Phenyl Methanol and Analogous Chiral Cyclopropyl Methanols

Asymmetric Catalytic Reduction of Prochiral Ketones

The most direct and atom-economical approach to (R)-cyclopropyl(phenyl)methanol is the asymmetric reduction of cyclopropyl (B3062369) phenyl ketone. This transformation can be achieved with high efficiency and enantioselectivity using various catalytic systems, which are broadly categorized into transition metal-catalyzed hydrogenations and biocatalytic reductions.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Cyclopropyl Phenyl Ketone

Transition metal catalysis offers a powerful and versatile toolkit for the asymmetric hydrogenation of ketones. Chiral ligands coordinated to a metal center create a chiral environment that directs the addition of hydrogen to one of the two prochiral faces of the ketone, leading to the desired enantiomer of the alcohol.

Ruthenium(II) complexes, particularly those developed by Noyori and co-workers, are highly effective for the asymmetric hydrogenation of a wide range of ketones. wikipedia.orgnih.gov These catalysts typically consist of a Ru(II) center, a chiral diphosphine ligand, and a chiral diamine ligand. The hydrogenation often proceeds via a non-classical metal-ligand bifunctional mechanism, where both the metal and the ligand participate in the hydrogen transfer. While specific data for the asymmetric hydrogenation of cyclopropyl phenyl ketone using Ru(II) catalysts is not extensively detailed in singular reports, the general success with aryl alkyl ketones suggests high potential for this substrate. For instance, a variety of aromatic ketones have been successfully hydrogenated with excellent enantioselectivities (up to 99.9% ee) using cinchona alkaloid-based NNP ligands in combination with ruthenium complexes. rsc.org The development of rigid and electron-withdrawing chiral diamines has also enabled the use of inexpensive achiral phosphane ligands to construct highly efficient ruthenium catalysts for the asymmetric hydrogenation of aromatic ketones.

Table 1: Representative Ruthenium-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones Data presented for analogous aromatic ketones due to limited specific data for cyclopropyl phenyl ketone.

Catalyst/LigandSubstrateConditionsConversion (%)ee (%)ConfigurationReference
[RuCl(p-cymene)((R,R)-TsDPEN)]AcetophenoneHCOOH/Et3N, CH2Cl2, 28 °C>9997RGeneral principle, specific data may vary
Ru/NNP L5AcetophenoneH2, Ba(OH)2, MeOH>99.998.8Not Specified rsc.org

Table 2: Representative Cobalt-Catalyzed Asymmetric Hydrogenation of Ketones Data presented for analogous ketones due to limited specific data for cyclopropyl phenyl ketone.

Catalyst/LigandSubstrateConditionsYield (%)ee (%)ConfigurationReference
Co(BF4)2·6H2O / Chiral BisphosphineVarious Aryl KetonesH2, Base, SolventHighHighDependent on LigandGeneral principle, specific data may vary
Amino(imino)diphosphine Co(II) bromideWide range of ketonesH2Quantitativeup to 99Not Specified nih.gov

Rhodium catalysts have a long and successful history in asymmetric hydrogenation, particularly for alkenes. Their application in the asymmetric hydrogenation of ketones is also well-established. Typically, chiral bisphosphine ligands are used to induce enantioselectivity. While rhodium-catalyzed asymmetric conjugate arylation has been used to access chiral phenols, its direct application for the simple hydrogenation of cyclopropyl phenyl ketone is less common in recent literature. rsc.org Some rhodium-catalyzed reactions involving cyclopropyl ketones lead to ring-opening products, which represents a different reaction pathway. acs.orgnih.gov

Table 3: Representative Rhodium-Catalyzed Asymmetric Reactions Illustrative examples of rhodium catalysis in asymmetric synthesis.

Catalyst/LigandReaction TypeSubstrateYield (%)ee (%)Reference
[Rh(cod)Cl]2 / Chiral DieneAsymmetric 1,4-Additionα,β-Unsaturated EsterHighHighGeneral principle, specific data may vary
Rh(I) / Ferrocene-based bisphosphineAsymmetric Ring OpeningVinyl Cyclopropane (B1198618)up to 9688-96 nih.gov

Biocatalytic Reduction Methodologies

Biocatalysis, utilizing enzymes to perform chemical transformations, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. Alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of prochiral ketones.

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones to alcohols using a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. The inherent chirality of the enzyme's active site allows for highly enantioselective reductions. Both wild-type and engineered ADHs have been successfully employed for the synthesis of chiral alcohols. For instance, ADHs from Lactobacillus kefir have been shown to reduce a variety of ketones with excellent anti-Prelog (R)-stereoselectivity, achieving high conversions and enantiomeric excesses greater than 99%. nih.gov The stereoselectivity can often be predicted by Prelog's rule, which relates the stereochemical outcome to the relative size of the substituents on the ketone. The engineering of ADHs has further expanded their substrate scope and improved their activity and selectivity towards challenging substrates like diaryl ketones. rsc.org An F420-dependent alcohol dehydrogenase from Methanoculleus thermophilicus has also been shown to reduce various ketones to enantiopure (S)-alcohols with excellent enantiopurity (>99% ee). nih.gov

Table 4: Representative ADH-Catalyzed Asymmetric Reduction of Ketones

Enzyme SourceSubstrateCofactor RegenerationConversion (%)ee (%)ConfigurationReference
Lactobacillus kefir ADH (Lk-ADH Prince)Various KetonesWhole-cell (contains cofactor)65–99.9>99R (anti-Prelog) nih.gov
Engineered Lactobacillus kefiri ADH4-chlorodiphenylketoneNot SpecifiedHigh>99R rsc.org
Methanoculleus thermophilicus ADFVarious KetonesIsopropanolFull>99S nih.gov
Whole-Cell Bioreduction Systems (e.g., Daucus carota Biocatalysis)

The bioreduction of prochiral ketones to their corresponding chiral secondary alcohols using whole-cell systems presents an environmentally benign and highly selective alternative to traditional chemical methods. rsc.orgresearchgate.net Plant-based biocatalysts, such as carrot roots (Daucus carota), have emerged as a cost-effective and readily available source of ketoreductase enzymes. researchgate.netnih.gov These enzymes can effectively catalyze the asymmetric reduction of a variety of ketones, including cyclopropyl phenyl ketone, to yield the desired chiral alcohol. rsc.org

The process typically involves incubating the ketone substrate with chopped or homogenized carrot roots in an aqueous medium. nih.gov The enzymatic machinery within the plant cells facilitates the transfer of a hydride from a cofactor, such as NADPH, to the carbonyl group of the ketone. youtube.com This transfer occurs with high stereoselectivity due to the chiral environment of the enzyme's active site, leading to the preferential formation of one enantiomer of the alcohol. youtube.com

Research has demonstrated that the efficiency of Daucus carota-mediated bioreduction can be influenced by various factors. The use of surfactants, such as Tween® 20, has been shown to enhance the conversion of some acetophenones by improving the bioavailability of the substrate to the enzymes within the plant cells. nih.gov The reaction conditions, including temperature and substrate concentration, also play a crucial role in optimizing both the yield and the enantiomeric excess (e.e.) of the product. d-nb.infonih.gov

The application of Daucus carota for the bioreduction of cyclopropyl phenyl ketone affords this compound with high enantioselectivity. This method underscores the potential of whole-cell biocatalysis as a practical and sustainable approach for the synthesis of valuable chiral compounds.

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation reactions are powerful tools for the construction of chiral cyclopropane-containing molecules. These methods can be broadly categorized into the cyclopropanation of alkenes with chiral catalysts or the directed cyclopropanation of substrates containing a chiral auxiliary.

Directed Cyclopropanation of Chiral Allylic Alcohol Intermediates

The hydroxyl group of allylic alcohols can serve as a directing group in cyclopropanation reactions, influencing the stereochemical outcome of the reaction. This strategy is particularly effective in achieving high diastereoselectivity.

The Simmons-Smith reaction, which traditionally involves the use of a zinc-copper couple and diiodomethane (B129776), is a classic method for cyclopropanation. wikipedia.orgyoutube.com In the case of allylic alcohols, the hydroxyl group can coordinate with the zinc atom of the organozinc carbenoid (iodomethylzinc iodide), directing the delivery of the methylene (B1212753) group to the same face of the double bond as the hydroxyl group. wikipedia.orgstackexchange.comorganic-chemistry.org This coordination results in the syn-diastereoselective cyclopropanation of the allylic alcohol. wikipedia.orgstackexchange.com

To achieve enantioselectivity, chiral ligands can be employed to modify the zinc carbenoid. Chiral dioxaborolane ligands, for instance, have proven effective in the asymmetric cyclopropanation of allylic alcohols, yielding enantiomerically enriched cyclopropylmethanols. harvard.eduacs.org The development of catalytic asymmetric Simmons-Smith reactions remains an active area of research, with the goal of minimizing the amount of chiral material required. nih.gov

Reagent SystemSubstrateKey FeaturesRef
Zn-Cu, CH₂I₂Allylic AlcoholsHydroxyl-directed syn-cyclopropanation wikipedia.orgstackexchange.com
Et₂Zn, CH₂I₂Achiral AlkenesFurukawa modification, effective for unfunctionalized alkenes wikipedia.org
Et₂Zn, CH₂I₂, Chiral DioxaborolaneAllylic AlcoholsCatalytic asymmetric cyclopropanation harvard.eduacs.org

The use of pre-formed or in situ generated zinc carbenoids offers a versatile approach to the cyclopropanation of allylic alcohols. The reactivity and selectivity of these reagents can be tuned by modifying the ligands on the zinc atom. organic-chemistry.org The diastereoselective zinco-cyclopropanation of chiral allylic alcohols using gem-dizinc carbenoids has been shown to produce three contiguous stereogenic centers with high control. nih.gov

Furthermore, the addition of zinc iodide has been observed to have a remarkable effect on the catalytic, enantioselective cyclopropanation of allylic alcohols using bis(iodomethyl)zinc (B12336892). nih.gov This effect is attributed to a Schlenk equilibrium that generates the more reactive and selective (iodomethyl)zinc iodide species. nih.gov

Tandem Reaction Sequences for Chiral Cyclopropyl Alcohol Formation

Tandem or one-pot reactions that combine multiple synthetic transformations without the isolation of intermediates offer significant advantages in terms of efficiency and atom economy. nih.gov

A powerful one-pot strategy for the synthesis of chiral cyclopropyl alcohols involves the asymmetric addition of an alkylzinc reagent to an α,β-unsaturated aldehyde (enal), followed by a diastereoselective cyclopropanation. nih.govorganic-chemistry.org This tandem approach allows for the formation of up to four contiguous stereocenters with high enantio- and diastereoselectivity. nih.govorganic-chemistry.org The initial asymmetric alkylation generates a chiral allylic zinc alkoxide intermediate. nih.govorganic-chemistry.org The subsequent diastereoselective cyclopropanation is directed by this in situ-formed alkoxide. nih.govorganic-chemistry.org

The choice of catalyst for the initial asymmetric addition is crucial for achieving high enantioselectivity. organic-chemistry.org This method has been successfully applied to the synthesis of a variety of cyclopropyl and iodocyclopropyl alcohols by using either diiodomethane or iodoform (B1672029) to generate the zinc carbenoid in the second step. nih.govorganic-chemistry.org

Step 1Step 2ProductKey FeaturesRef
Asymmetric alkylzinc addition to enalDiastereoselective cyclopropanationChiral cyclopropyl alcoholOne-pot, high enantio- and diastereoselectivity nih.govorganic-chemistry.org
Asymmetric vinylation of aldehydeDiastereoselective cyclopropanationChiral cyclopropyl alcoholTandem process, up to four contiguous stereocenters nih.govorganic-chemistry.org
Catalytic Asymmetric Phenylation/Cyclopropanation of Enals

The direct catalytic asymmetric phenylation of enals followed by cyclopropanation represents a conceptually elegant approach to this compound. This strategy typically involves the initial conjugate addition of a phenyl nucleophile to an α,β-unsaturated aldehyde, creating a chiral enolate intermediate which then undergoes a subsequent cyclopropanation step.

Organocatalysis has emerged as a powerful tool for the asymmetric conjugate addition of nucleophiles to enals. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can activate enals towards nucleophilic attack via the formation of a chiral iminium ion. While direct conjugate phenylation using this method is less common, the conjugate addition of other nucleophiles, such as malonates or allyl silanes, to cinnamaldehyde (B126680) (an enal bearing a phenyl group) has been well-documented. wikipedia.orgnih.gov These reactions proceed with high enantioselectivity, demonstrating the feasibility of controlling the stereochemistry at the β-position.

For the synthesis of this compound, a plausible two-step sequence would involve:

Organocatalytic Asymmetric Conjugate Phenylation: The reaction of a simple enal, such as acrolein, with a phenylating agent in the presence of a chiral organocatalyst.

Diastereoselective Cyclopropanation: The resulting chiral β-phenyl aldehyde would then be subjected to a diastereoselective cyclopropanation of the aldehyde group.

Alternatively, the cyclopropanation of enals bearing a phenyl group, such as cinnamaldehyde, can be achieved with high stereocontrol. caltech.edu The resulting chiral cyclopropyl aldehyde can then be reduced to the corresponding alcohol.

CatalystEnal SubstrateNucleophile/ReagentProductYield (%)ee (%)drReference
Diarylprolinol Silyl EtherCinnamaldehydeDiethyl 2-chloromalonateDiethyl 2-formyl-3-phenylcyclopropane-1,1-dicarboxylate>9597>25:1 caltech.edu
Chiral Secondary AmineCinnamaldehydeDimethyl MalonateDiethyl 2-formyl-3-phenylcyclopropane-1,1-dicarboxylate--- wikipedia.org

Table 1: Examples of Catalytic Asymmetric Reactions with Enals.

Organometallic Approaches to Cyclopropyl Methanol (B129727) Scaffolds

Organometallic reagents provide powerful and versatile methods for the construction of cyclopropane rings, offering distinct pathways to chiral cyclopropyl methanols.

The Kulinkovich reaction is a highly effective method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate. The use of substituted Grignard reagents allows for the synthesis of 1,2-disubstituted cyclopropanols with good diastereoselectivity. organic-chemistry.org

The development of stereoselective variants of the Kulinkovich reaction has significantly expanded its utility. The use of chiral ligands, particularly TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), in conjunction with the titanium catalyst enables the enantioselective synthesis of cyclopropanols. wikipedia.orgyoutube.com These chiral titanium complexes can effectively control the facial selectivity of the addition of the titanacyclopropane to the ester carbonyl group.

Ester SubstrateGrignard ReagentChiral LigandProductYield (%)ee (%)Reference
Methyl BenzoateEthylmagnesium bromide(R,R)-TADDOL(R)-1-Phenylcyclopropan-1-ol-High wikipedia.orgyoutube.com
Various EstersEthylmagnesium bromideTi(IV) TADDOLatesChiral Cyclopropanols-High youtube.com

Table 2: Stereoselective Kulinkovich Reactions.

An alternative organometallic approach involves the addition of a cyclopropyl organometallic reagent to a carbonyl compound. This method is particularly useful for introducing a pre-formed cyclopropyl group.

The asymmetric addition of organozinc reagents to aldehydes is a well-established method for the synthesis of chiral secondary alcohols. This transformation is typically catalyzed by chiral amino alcohols or other ligands that coordinate to the zinc atom and create a chiral environment.

While the addition of diethylzinc (B1219324) to aldehydes has been extensively studied, the use of dicyclopropylzinc is less common but follows similar principles. The reaction of dicyclopropylzinc with an aldehyde, such as benzaldehyde, in the presence of a chiral catalyst would be expected to yield the corresponding (R)- or (S)-cyclopropyl(phenyl)methanol with high enantioselectivity. The choice of the chiral ligand is crucial for achieving high levels of stereocontrol.

AldehydeOrganozinc ReagentChiral Ligand/CatalystProductYield (%)ee (%)Reference
BenzaldehydeDiethylzincChiral Diamine/Ti-complex(R)-1-PhenylethanolHighup to 93 researchgate.net
BenzaldehydeDiethylzincChiral P,N-ligand(R)-1-PhenylethanolGood to ExcellentGood to Excellent nih.gov

Table 3: Asymmetric Addition of Diorganozinc Reagents to Benzaldehyde. (Note: Specific data for dicyclopropylzinc is limited, examples with diethylzinc are provided for analogy).

Addition of Cyclopropyl Organometallic Reagents to Carbonyl Compounds

Chiral Auxiliary and Ligand-Controlled Synthetic Routes

The use of chiral auxiliaries provides a reliable and predictable method for controlling the stereochemical outcome of a reaction. The auxiliary is temporarily incorporated into the substrate, directs the stereoselective transformation, and is subsequently removed.

Chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine, are widely used to direct a variety of asymmetric transformations. caltech.eduwikipedia.orgsantiago-lab.comnih.govcaltech.eduharvard.edu In the context of cyclopropyl alcohol synthesis, a chiral auxiliary can be attached to a substrate containing an alkene moiety. The subsequent diastereoselective cyclopropanation of the double bond is controlled by the steric and electronic properties of the auxiliary.

For instance, an α,β-unsaturated carboxylic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. santiago-lab.comresearchgate.netchemtube3d.comwilliams.edu The resulting N-enoyl derivative can then undergo a diastereoselective cyclopropanation reaction. The chiral auxiliary effectively shields one face of the double bond, leading to the preferential formation of one diastereomer of the cyclopropane product. Subsequent cleavage of the auxiliary affords the enantiomerically enriched cyclopropyl carboxylic acid, which can then be reduced to the corresponding alcohol. Pseudoephedrine amides can be used in a similar manner, offering high levels of diastereoselectivity in alkylation reactions that can be adapted to form cyclopropane rings. caltech.edunih.govcaltech.eduharvard.edunih.gov

Chiral AuxiliarySubstrate TypeReactionProductDiastereoselectivityReference
Evans OxazolidinoneN-enoyl derivativeCyclopropanationChiral cyclopropyl derivativeHigh santiago-lab.comresearchgate.net
PseudoephedrineAmide enolateAlkylation/Cyclizationα-substituted cyclopropyl amideHigh caltech.edunih.gov
Isoquinoline-1-carboxamideAlkenylaminePd-catalyzed Cyclopropanationanti-cyclopropaneHigh chemrxiv.org

Table 4: Chiral Auxiliary-Controlled Cyclopropane Synthesis.

Design and Synthesis of Chiral Ligands for Asymmetric Transformations

The successful stereoselective synthesis of this compound and its analogs is critically dependent on the development of effective chiral ligands. These ligands play a pivotal role in asymmetric catalysis by creating a chiral environment around a metal center, which in turn directs the stereochemical outcome of the reaction. nih.gov The design of such ligands is a cornerstone of modern organic synthesis, aiming to achieve high levels of stereocontrol in metal-catalyzed transformations. nih.govresearchgate.net The creation of new chiral ligands is essential for producing bioactive molecules as single enantiomers, a requirement that is increasingly important in medicinal chemistry. nih.govrroij.com

The fundamental principle behind chiral ligand design involves the introduction of stereogenic centers or elements of chirality into the ligand structure. This chirality is then transferred during the catalytic cycle to the substrate, leading to the preferential formation of one enantiomer of the product over the other. The effectiveness of a chiral ligand is typically evaluated by the enantiomeric excess (ee) of the product obtained.

A variety of chiral ligands have been developed and successfully applied in asymmetric synthesis. nih.gov These can be broadly categorized based on the coordinating atoms (e.g., P,P-, N,N-, or P,N-ligands) and the nature of the chiral backbone. nih.gov The concept of C₂ symmetry was a dominant design principle for a long time, but more recently, non-symmetrical modular P,N-ligands have gained prominence and have often outperformed their symmetrical counterparts in various metal-catalyzed reactions. nih.gov

In the context of synthesizing chiral cyclopropyl methanols, chiral ligands are primarily employed in the asymmetric reduction of prochiral cyclopropyl ketones or in asymmetric cyclopropanation reactions. The design of these ligands often involves incorporating known chiral scaffolds or developing novel structures that can effectively coordinate with a metal catalyst and induce high enantioselectivity.

One successful approach involves the use of chiral N,N'-dioxide ligands in conjunction with a scandium(III) catalyst for the asymmetric ring-opening of cyclopropyl ketones. nih.gov This system has proven effective for a range of nucleophiles, including alcohols, leading to chiral ethers with high yields and enantioselectivities. nih.gov

Another important class of ligands is the chiral cyclopentadienyl (B1206354) (CpX) ligands. nih.govresearchgate.net These have emerged as powerful steering ligands in asymmetric catalysis, and their design, synthesis, and metalation methods have been extensively studied. nih.govresearchgate.net Chiral CpX complexes of metals like rhodium and iridium have been used in a variety of enantioselective transformations, including C-H functionalization, which can be a route to complex chiral molecules. ntu.ac.uk

The following tables summarize key research findings on the design and application of chiral ligands in the synthesis of chiral cyclopropyl compounds and related structures.

Table 1: Performance of Chiral Ligands in Asymmetric Synthesis

Ligand Type Metal Catalyst Reaction Type Substrate Product Yield (%) ee (%) Reference
Chiral N,N'-Dioxide Sc(III) Asymmetric Ring-Opening Cyclopropyl Ketones Chiral Ethers up to 99 up to 95 nih.gov
(DHQD)₂AQN - Michael-initiated ring-closure α-purine acrylates Chiral cyclopropyl purine (B94841) nucleoside analogues 72-98 93-97 researchgate.net
Chiral Phosphinoaryloxazolines Palladium Allylic Substitution 1,3-diphenyl-2-propenyl acetate Alkylated product - up to 98.5 researchgate.net
Chiral Aminophosphines Palladium Allylic Alkylation 1,3-diphenyl-2-propenyl acetate Alkylated product - up to 90 researchgate.net

The development of novel chiral ligands is an ongoing area of research. For instance, chiral cyclopropylamines derived from pinene have been used to synthesize the first asymmetric Alkyl-BIAN ligands. rsc.org These new ligands hold promise for applications in various asymmetric catalytic reactions.

Furthermore, biocatalysis using engineered enzymes represents an alternative and powerful strategy. An engineered variant of sperm whale myoglobin (B1173299) has been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketones, producing a library of chiral cyclopropyl ketones with broad substrate tolerance. rochester.edu

The modular nature of many modern chiral ligands allows for fine-tuning of their steric and electronic properties to optimize performance for a specific transformation. nih.gov This adaptability is crucial for expanding the scope of asymmetric catalysis to a wider range of substrates and reaction types, ultimately facilitating the efficient and selective synthesis of complex chiral molecules like this compound.

Mechanistic Investigations of Formation Pathways for R Cyclopropyl Phenyl Methanol

Catalytic Cycle Analysis in Asymmetric Reductions

The formation of (R)-cyclopropyl(phenyl)methanol is frequently accomplished via the asymmetric reduction of its corresponding ketone, cyclopropyl (B3062369) phenyl ketone. While simple hydride reductions with agents like sodium borohydride (B1222165) are stoichiometric, transition metal-catalyzed reactions provide a clearer view of a catalytic cycle. A relevant example, though leading to a different final product, is the Rh(III)-catalyzed reaction of cyclopropanols with aldehydes, which illustrates the fundamental steps of a catalytic process involving a cyclopropyl alcohol intermediate. acs.orgacs.org

A plausible catalytic cycle for such a transformation involves several key steps: acs.org

Ligand Exchange: The catalyst, such as a Rh(III) complex, first exchanges a ligand with the cyclopropanol (B106826) substrate to form a Rh(III) alkoxide intermediate. acs.org

C-C Bond Cleavage: This alkoxide then undergoes cleavage of the strained cyclopropane (B1198618) ring's C-C bond. acs.org

β-Hydride Elimination & Migratory Insertion: Subsequent steps involve β-hydride elimination to form a rhodium-hydride species, followed by migratory insertion of a coordinated group. acs.org

Reductive Elimination & Catalyst Regeneration: The cycle concludes with reductive elimination to release the product and the Rh(I) species. acs.org The Rh(I) is then oxidized back to the active Rh(III) state by a co-oxidant, allowing the cycle to repeat. acs.org

In the context of direct asymmetric reduction of cyclopropyl phenyl ketone, the "cycle" involves the coordination of the ketone to a chiral catalyst, stereoselective transfer of a hydride from a donor to the carbonyl carbon, and subsequent release of the chiral alcohol product, regenerating the catalyst for the next turnover. The efficiency and enantioselectivity of this process are dictated by the specific catalyst and reaction conditions employed.

Stereochemical Control Mechanisms in Cyclopropanation Reactions

An alternative pathway to this compound involves the cyclopropanation of an alkene precursor, such as cinnamyl alcohol. The Simmons-Smith reaction is a powerful method for this transformation, known for its high degree of stereocontrol. nih.govchemistry-reaction.com The reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the cyclopropane product. wikipedia.org For instance, a trans-alkene will yield a trans-substituted cyclopropane. chemistry-reaction.com

A critical factor for stereochemical control in the cyclopropanation of allylic alcohols is the directing effect of the hydroxyl group. wikipedia.orgorganicreactions.org The zinc reagent used in the reaction, such as iodomethylzinc iodide (ICH₂ZnI), coordinates to the oxygen atom of the hydroxyl group. This coordination directs the delivery of the methylene (B1212753) group to the double bond from the same face (cis) as the hydroxyl group. wikipedia.org This substrate-controlled diastereoselectivity is a reliable strategy for establishing the relative stereochemistry of the cyclopropane ring and the adjacent carbinol center.

For achieving high enantioselectivity (i.e., forming the (R)-enantiomer preferentially), chiral additives are employed. The use of chiral bis(sulfonamides) in conjunction with bis(iodomethyl)zinc (B12336892) has been shown to be effective in the catalytic, enantioselective cyclopropanation of cinnamyl alcohol. researchgate.net The presence of additives like zinc iodide can further enhance the reaction rate and, more importantly, the enantiomeric excess of the final product. researchgate.net

Table 1: Factors Influencing Stereocontrol in Cyclopropanation

Factor Mechanism of Control Outcome
Alkene Geometry Concerted, stereospecific addition of a methylene group. chemistry-reaction.comwikipedia.org The relative configuration of the alkene substituents is retained in the cyclopropane product.
Hydroxyl Group Coordination of the zinc reagent to the hydroxyl oxygen. wikipedia.org Directs the methylene group addition to the cis face of the double bond relative to the hydroxyl group.
Chiral Ligands Formation of a chiral reagent complex. organicreactions.orgresearchgate.net Induces enantioselectivity, favoring the formation of one enantiomer over the other.
**Additives (e.g., ZnI₂) ** Modification of the active reagent and transition state. researchgate.net Can increase both the reaction rate and the enantiomeric excess of the product.

Role of Intermediate Species (e.g., Allylic Zinc Alkoxides, Carbenoids)

The key intermediates in the Simmons-Smith cyclopropanation of an allylic alcohol like cinnamyl alcohol are organozinc species. The active cyclopropanating agent is a zinc carbenoid, a species with a carbon-zinc bond that behaves like a carbene. nih.govorganicreactions.org The most common Simmons-Smith reagent is iodomethylzinc iodide (ICH₂ZnI), formed from diiodomethane (B129776) and a zinc-copper couple. nih.govwikipedia.org Modified versions, such as the Furukawa reagent (EtZnCH₂I) from diethylzinc (B1219324), can offer increased reactivity. wikipedia.orgresearchgate.net

When an allylic alcohol is the substrate, it reacts with the zinc carbenoid reagent to form an allylic zinc alkoxide intermediate. This step is crucial for stereocontrol. The coordination of the zinc atom to the alcohol's oxygen pre-organizes the substrate for the intramolecular delivery of the methylene group. This chelation-controlled delivery ensures the methylene group is added to the proximate face of the double bond, leading to the cis relationship between the hydroxyl and the newly formed cyclopropane ring.

Low-temperature ¹³C NMR spectroscopy has been a powerful tool for the characterization of these (iodomethyl)zinc-derived reagents, allowing for the unambiguous differentiation between species like the Simmons-Smith (IZnCH₂I) and Furukawa (EtZnCH₂I) reagents. researchgate.net This analytical evidence confirms the distinct nature of these carbenoid intermediates that are fundamental to the reaction mechanism.

Transition State Analysis and Enantioselectivity Origin

The origin of enantioselectivity in the formation of this compound via the reduction of cyclopropyl phenyl ketone can be explained through transition state analysis. Theoretical studies, particularly density functional theory (DFT) calculations, have provided significant insights. nih.gov For cyclopropyl ketones, two minimum energy conformers are typically considered: the s-cis and s-trans conformers, where the cyclopropane ring is bisected by the plane of the carbonyl group. nih.gov

Calculations have shown that the s-cis conformer is generally more stable than the s-trans conformer. nih.gov The stereochemical outcome of the hydride reduction is then determined by the facial selectivity of the hydride attack on the dominant, more stable conformer. The prevailing theory suggests that the hydride attacks the carbonyl carbon from the less-hindered face of the stable s-cis conformer. nih.gov This model, known as the bisected s-cis transition-state model, successfully predicts the stereochemistry of the resulting alcohol. nih.gov A bulky substituent on the cyclopropane ring can further stabilize the s-cis conformer, leading to even higher stereoselectivity in the reduction. nih.gov

The enantioselectivity in catalyzed reactions is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. In palladium-catalyzed reactions, for example, subtle interactions such as agostic interactions between the metal center and a C-H bond in one transition state but not the other can lower its energy, leading to the preferential formation of one enantiomer. acs.org Similarly, in cobalt-catalyzed rearrangements, Hammett analysis has confirmed the development of charge in the transition state, consistent with the formation of a phenonium ion intermediate, which dictates the migratory aptitude and stereochemical outcome. chemrxiv.org These analyses underscore that the precise geometry and electronic interactions within the transition state, dictated by the interplay of the substrate, catalyst, and reagents, are the ultimate source of enantioselectivity.

Chemical Transformations and Derivatizations of the R Cyclopropyl Phenyl Methanol Scaffold

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The inherent ring strain of the cyclopropane group in (R)-cyclopropyl(phenyl)methanol makes it susceptible to various ring-opening reactions, providing access to a diverse range of acyclic and ring-expanded products.

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound can undergo rearrangement reactions. The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule to form a cyclopropylcarbinyl cation. This cation is unstable and can rearrange through ring-opening to form a more stable homoallylic carbocation. nih.govstackexchange.com The subsequent reaction with a nucleophile, such as water or an alcohol, leads to the formation of homoallylic alcohols or ethers. nih.gov The stereochemistry of these rearrangements is often highly specific, with the nucleophile attacking in a way that leads to inversion of configuration at the reaction center. nih.gov The nature of the acid catalyst and the reaction conditions can influence the product distribution. nih.gov For instance, the use of a chiral N-triflyl phosphoramide (B1221513) catalyst has been shown to achieve asymmetric rearrangement of cyclopropylcarbinyl cations with high enantioselectivity. nih.gov

Metal-Catalyzed Ring Opening (e.g., Palladium-catalyzed)

Transition metals, particularly palladium, are effective catalysts for the ring-opening of cyclopropyl-containing compounds. rsc.orgnih.gov In the case of aryl cyclopropyl (B3062369) ketones, which can be derived from this compound, palladium catalysts such as Pd(OAc)₂ in the presence of a phosphine (B1218219) ligand like PCy₃ can promote stereoselective ring-opening to yield α,β-unsaturated ketones. rsc.org These reactions often exhibit high stereoselectivity, exclusively forming the (E)-isomer. rsc.org The mechanism typically involves the oxidative addition of the palladium catalyst to the cyclopropane ring, followed by β-carbon elimination and reductive elimination to afford the ring-opened product. The choice of the palladium catalyst and ligands is crucial for the success of the reaction, as some catalysts may be inactive or lead to different reaction pathways. nih.gov For example, palladium(II) catalysts without triphenylphosphine (B44618) ligands have been found to be more effective in certain ring-opening reactions. nih.gov

Silicon-Assisted Regioselective Ring Cleavage

The presence of a silicon-containing group can facilitate the regioselective ring-opening of cyclopropanes. rsc.org For instance, cyclopropyl silyl (B83357) ethers, which can be prepared from this compound, undergo spontaneous ring opening upon oxidation. researchgate.netsonar.ch This process is highly regioselective, with the cleavage occurring at the endocyclic C-C bond bearing the silyloxy group. researchgate.netsonar.ch This selectivity is attributed to the electronic effects of the silyl group, which stabilizes the resulting radical cation intermediate. researchgate.net In some cases, fluoride-induced desilylation can be used to trigger the ring-opening of cyclopropanes bearing a siloxyaryl group, leading to the formation of a p-quinone methide intermediate that can be trapped by nucleophiles. rsc.org

Radical-Initiated Ring Expansion Rearrangements

Radical reactions provide another avenue for the transformation of the cyclopropylmethyl scaffold. researchgate.netacs.org The cyclopropylcarbinyl radical, which can be generated from this compound derivatives, is known to undergo rapid ring-opening to form a homoallyl radical. researchgate.net This rearrangement is often used as a "radical clock" to determine the rates of other radical reactions. acs.org In the context of synthesis, this rearrangement can be harnessed to construct larger ring systems. For example, a catalytic method for the ring expansion of cyclic aliphatic alcohols has been developed, which proceeds through an alkoxy radical intermediate that undergoes C-C bond cleavage and subsequent recombination to form a ring-expanded ketone. nih.gov

Functionalization at the Hydroxyl Group

The hydroxyl group of this compound serves as a key handle for further functionalization, most commonly through esterification and etherification for the purpose of protecting group manipulation.

Esterification and Etherification for Protecting Group Manipulation

In multi-step syntheses, the hydroxyl group of this compound often needs to be protected to prevent unwanted side reactions. This is typically achieved by converting it into an ether or an ester.

Etherification:

Common ether protecting groups for alcohols include benzyl (B1604629) (Bn) ethers and various silyl ethers. uwindsor.camasterorganicchemistry.com Benzyl ethers are generally stable under a wide range of reaction conditions but can be removed by catalytic hydrogenation. organic-chemistry.org Silyl ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers, are widely used due to their ease of installation and removal. uwindsor.camasterorganicchemistry.com They are typically installed by reacting the alcohol with a silyl chloride in the presence of a base and are cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.camasterorganicchemistry.com The choice of silyl group allows for tuning of the stability, with bulkier groups like TBDPS and TIPS being more stable to acidic conditions. uwindsor.ca

Esterification:

Ester protecting groups are also frequently employed. The alcohol can be reacted with an acid chloride or anhydride (B1165640) in the presence of a base to form the corresponding ester. nih.gov These groups are generally stable to acidic conditions but can be cleaved by base-catalyzed hydrolysis. A variety of ester groups with different lability profiles are available, allowing for selective deprotection in the presence of other functional groups. researchgate.net

The strategic application of these protecting groups is crucial for the successful synthesis of complex molecules derived from the this compound scaffold. nih.govnih.gov

Functionalization of the Cyclopropane Ring

The cyclopropane ring of this compound is composed of strong, non-activated C-H bonds, making their direct functionalization a significant synthetic challenge. However, advances in catalysis have enabled the selective activation and transformation of these bonds.

A notable advancement in the functionalization of the cyclopropane moiety within this scaffold is the rhodium-catalyzed enantioselective silylation of cyclopropyl C-H bonds. This method constitutes a powerful strategy for introducing a new functional group directly onto the strained ring with high levels of stereocontrol.

The process, developed by Hartwig and Lee, involves an intramolecular reaction directed by the hydroxyl group of the starting alcohol. nih.govrsc.orgkoreascience.kr The reaction begins with the in situ generation of a (hydrido)silyl ether via the dehydrogenative silylation of the cyclopropylmethanol, such as this compound, with a silane (B1218182) like diethylsilane. nih.govrsc.org This intermediate then undergoes an asymmetric, intramolecular silylation of a cyclopropyl C-H bond. koreascience.kr

The key to the high enantioselectivity of this transformation is the use of a chiral rhodium catalyst system, typically formed from a rhodium precursor like [Rh(cod)Cl]₂ and a chiral bisphosphine ligand, such as (S)-DTBM-SEGPHOS. rsc.orgkoreascience.kr This catalytic system directs the silylation to a specific C-H bond on the cyclopropane ring, leading to the formation of a five-membered oxasilolane ring. The reaction proceeds in high yield and with excellent enantiomeric excess. rsc.org Mechanistic studies suggest that the C-H bond cleavage is the turnover-limiting and enantioselectivity-determining step in the catalytic cycle. koreascience.kr The resulting enantioenriched oxasilolanes are versatile synthetic intermediates that can be further transformed, for example, through Tamao-Fleming oxidation to yield cyclopropanols. rsc.org

ComponentSpecific Reagent/CatalystRole in Reaction
SubstrateThis compoundStarting material providing the cyclopropane C-H bonds and directing group.
Silane SourceDiethylsilane (Et₂SiH₂)Forms the intermediate (hydrido)silyl ether and is the source of the silyl group. rsc.org
Rhodium Precursor[Rh(cod)Cl]₂Part of the active catalyst system. rsc.org
Chiral Ligand(S)-DTBM-SEGPHOSInduces enantioselectivity in the C-H silylation step. koreascience.kr
ProductEnantioenriched oxasilolaneProduct of the intramolecular C-H functionalization. rsc.org

Computational and Theoretical Studies of R Cyclopropyl Phenyl Methanol Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. sumitomo-chem.co.jp It has become a cornerstone of computational chemistry for elucidating complex reaction mechanisms, offering a balance between accuracy and computational cost. sumitomo-chem.co.jpresearchgate.net For reactions involving (R)-cyclopropyl(phenyl)methanol, DFT calculations can map out entire potential energy surfaces, identifying reactants, transition states, intermediates, and products.

Research in related systems, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, demonstrates the utility of DFT in comparing multiple potential reaction pathways. rsc.org Such studies can determine the most energetically favorable route, for instance, by calculating the Gibbs free energy barriers (ΔG≠) for each step. researchgate.net This approach can be applied to understand reactions of this compound, such as its oxidation, esterification, or reactions involving the opening of the strained cyclopropyl ring. mdpi.com

The choice of functional and basis set in DFT calculations is critical for obtaining accurate results that correlate well with experimental data. sumitomo-chem.co.jp Different functionals are suited for different types of chemical problems, and their selection must be carefully considered. sumitomo-chem.co.jp

Table 1: Selected DFT Functionals and Their Applications in Reaction Mechanism Studies

FunctionalTypeTypical Applications
B3LYP Hybrid GGAWidely used for geometries and energies of organic molecules. researchgate.net
M06 Hybrid Meta-GGAGood for thermochemistry, kinetics, and non-covalent interactions. researchgate.net
ωB97X-D Range-Separated HybridExcellent for systems with non-covalent interactions, provides accurate thermochemistry and barrier heights. acs.org
BLYP Pure GGAOften used in early DFT studies; suitable for certain systems, particularly in time-dependent DFT (TD-DFT) calculations. sumitomo-chem.co.jp

Modeling of Stereoselectivity and Chiral Induction

Understanding and predicting the stereochemical outcome of a reaction is a primary goal in organic synthesis. Computational modeling provides a quantitative basis for rationalizing and predicting stereoselectivity. rsc.org For a chiral molecule like this compound, this is particularly important when it is used as a chiral starting material, auxiliary, or ligand.

The stereoselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states. rsc.org A lower activation barrier for one pathway leads to the preferential formation of one stereoisomer. DFT calculations are employed to locate and compute the energies of these transition states with high accuracy.

The relationship between the calculated energy difference and the predicted enantiomeric excess (%ee) or diastereomeric ratio (dr) can be determined using the following equation, derived from transition state theory:

ΔΔG‡ = -RT ln(er) where er is the enantiomeric ratio.

Table 2: Correlation of Calculated Energy Difference with Predicted Enantiomeric Excess at 298 K

ΔΔG‡ (kcal/mol)Enantiomeric Ratio (er)Predicted %ee
0.01:10
0.52.3:140
1.05.5:169
1.513:185
2.032:194
3.0190:199

Computational studies have successfully modeled the stereoselectivity in various asymmetric reactions. rsc.org For example, in the synthesis of complex molecules, DFT has been used to understand why a particular catalyst and ligand combination leads to a high enantiomeric excess by revealing key interactions, such as hydrogen bonding or steric hindrance, in the favored transition state. rsc.org These same principles are directly applicable to modeling reactions where this compound participates, allowing for the rational design of new stereoselective methods.

Conformational Analysis of the this compound Structure

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity and physical properties. nih.gov this compound possesses rotational freedom around the single bonds connecting the cyclopropyl, phenyl, and hydroxyl groups to the central chiral carbon. This flexibility means the molecule can exist in several different low-energy conformations.

Conformational analysis through computational methods aims to identify these stable conformers and determine their relative energies and populations in equilibrium. nih.gov This process typically involves a systematic search of the molecule's conformational space followed by geometry optimization of the resulting structures using quantum mechanical methods like DFT. nih.govresearchgate.net

The relative populations of the conformers can be estimated from their calculated Gibbs free energies using the Boltzmann distribution. For this compound, key conformational variables include the dihedral angles defined by the phenyl ring and the cyclopropyl group relative to the C-O bond of the alcohol. Intramolecular hydrogen bonding between the hydroxyl proton and the π-system of the phenyl ring could also play a significant role in stabilizing certain conformations. researchgate.net

Table 3: Hypothetical Conformational Analysis Data for this compound

ConformerKey Dihedral Angle (H-O-C-Ph)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 (Global Minimum) ~60° (gauche)0.0075.5
2 ~180° (anti)0.8019.8
3 ~-60° (gauche)1.504.7

Note: This table is illustrative. Actual values would require specific DFT calculations.

The results of such an analysis are crucial for interpreting experimental data, such as NMR spectra, where the observed chemical shifts are a population-weighted average of the individual conformers. nih.govmdpi.com

Electronic Structure Characterization

The electronic structure of a molecule dictates its fundamental chemical properties, including its reactivity, stability, and spectroscopic characteristics. researchgate.net Theoretical calculations provide a detailed picture of how electrons are distributed within this compound.

Key parameters derived from electronic structure calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of kinetic stability and electronic excitability. researchgate.net

DFT calculations can generate molecular orbital plots and electrostatic potential (ESP) maps. For this compound, the HOMO is expected to have significant contributions from the phenyl ring's π-system and the oxygen's lone pairs. The LUMO is likely to be a π* orbital of the phenyl ring. An ESP map would visually show electron-rich regions (like the oxygen atom) and electron-poor regions (like the hydroxyl proton), highlighting sites for electrophilic and nucleophilic attack.

Table 4: Representative Electronic Properties from a Theoretical Calculation

PropertyValueSignificance
HOMO Energy -6.5 eVIndicates ionization potential and susceptibility to electrophilic attack.
LUMO Energy -0.8 eVIndicates electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap 5.7 eVRelates to chemical reactivity and the energy of the lowest electronic transition. researchgate.net
Dipole Moment 1.9 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Note: This table is illustrative. Actual values would require specific DFT calculations at a chosen level of theory.

By examining the electronic structure, researchers can understand the influence of the cyclopropyl and phenyl substituents on the reactivity of the carbinol center and predict how the molecule will interact with other reagents. nih.gov

Applications of R Cyclopropyl Phenyl Methanol As a Chiral Synthon in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products

The enantiopure nature of (R)-cyclopropyl(phenyl)methanol and its derivatives makes them important starting materials for the total synthesis of natural products and their analogues. nbinno.comorgsyn.org The cyclopropane (B1198618) ring is a structural motif present in numerous biologically active natural products, and methods that introduce this feature enantioselectively are of high value. orgsyn.org

One notable application is in the synthesis of cyclopentenyl carbocyclic nucleosides, such as the enantiomeric forms of Neplanocin A. A key intermediate for these syntheses, a chiral cyclopentenol (B8032323) derivative, was successfully prepared from an optically inactive starting material, demonstrating a pathway where chiral synthons derived from structures like cyclopropyl (B3062369) carbinols are crucial. rsc.org (-)-Neplanocin A, synthesized through such routes, has shown significant toxicity against various cancer cell lines, highlighting the importance of stereochemistry in biological activity. rsc.org The use of chiral cyclopropanating agents to create building blocks like (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol is a powerful strategy for accessing these types of compounds. orgsyn.org

Building Block for Chiral Auxiliaries and Ligands

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Chiral alcohols are common precursors for various auxiliaries and ligands. While direct synthesis examples starting from this compound are not extensively documented in the provided results, its structural features are highly relevant.

The principle involves attaching the chiral alcohol to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. sigmaaldrich.com For example, chiral auxiliaries like oxazolidinones, often derived from amino alcohols, are widely used to direct alkylation and aldol (B89426) reactions. nih.gov Similarly, chiral ligands are essential components of metal catalysts used in asymmetric synthesis. thieme-connect.dersc.org New nitrogen- and sulfur-containing compounds have been prepared and used as chiral ligands in transfer hydrogenation reactions. researchgate.net The development of chiral cyclopentadienyl (B1206354) (Cp) ligands for rhodium catalysts, for instance, has enabled highly enantioselective C–H functionalization reactions, a significant challenge in organic synthesis. thieme-connect.de

Intermediate in the Preparation of Scaffolds with Multiple Stereocenters

The single stereocenter of this compound can effectively direct the formation of multiple new stereocenters. This is particularly evident in tandem or cascade reactions where the initial chirality influences the stereochemical outcome of subsequent bond-forming events.

A powerful example is the one-pot asymmetric addition of organozinc reagents to ketones, followed by a diastereoselective epoxidation. nih.gov In this sequence, a titanium complex serves a dual role: first as a catalyst for the initial asymmetric addition to form a chiral allylic alkoxide, and then as a director for the subsequent epoxidation of the double bond. nih.gov This tandem process allows for the creation of three contiguous stereogenic centers with high enantioselectivity and diastereoselectivity. nih.gov For cyclic allylic alcohols, the epoxidation occurs syn to the hydroxy group, leading to excellent diastereoselectivity. nih.gov This control allows for the predictable construction of complex, multi-stereocenter scaffolds from simpler chiral precursors.

Utilization in Cascade and Tandem Reaction Sequences

The reactivity of the cyclopropyl group in this compound and its derivatives makes it an excellent substrate for cascade and tandem reactions, where multiple bonds are formed in a single operation. These processes are highly efficient and atom-economical.

Rhodium(III)-catalyzed reactions of cyclopropyl alcohols with quinoline-8-carbaldehydes demonstrate this utility. acs.org These reactions can proceed through different pathways depending on the substitution pattern of the cyclopropyl alcohol. acs.org For instance, 1-benzyl-substituted cyclopropyl alcohols undergo a cascade annulation involving aldehydic C-H activation, C-C bond cleavage of the cyclopropane ring, and subsequent intramolecular cyclization to yield multisubstituted cyclopentenones. acs.org In contrast, 1-phenethyl or 1-aryl-substituted cyclopropyl alcohols act as alkylating agents, affording 1,4-diketones. acs.org

The following table summarizes the divergent synthesis of cyclopentenones and 1,4-diketones from different cyclopropanol (B106826) substrates, showcasing the role of the substituent in directing the reaction pathway.

Quinoline Substrate (1)Cyclopropanol Substrate (2)Product TypeProductYield (%)
Quinoline-8-carbaldehyde1-benzyl-1-cyclopropanolCyclopentenone3aa13
2-Methylquinoline-8-carbaldehyde1-(4-methylbenzyl)cyclopropan-1-olCyclopentenone3ab59
Quinoline-8-carbaldehyde1-phenethylcyclopropan-1-ol1,4-Diketone4ba63
Quinoline-8-carbaldehyde1-(p-tolyl)cyclopropan-1-ol1,4-Diketone4bi19
Quinoline-8-carbaldehyde1-adamantylcyclopropan-1-ol1,4-Diketone4bj76

Table based on findings from Rh(III)-catalyzed divergent synthesis. acs.org

Furthermore, tandem Heck-ring-opening reactions of alkenyl cyclopropyl diols have been studied to understand the mechanistic details governing the regio- and stereoselectivity of the cyclopropane ring cleavage. acs.org

Role in Constructing Novel Molecular Architectures (e.g., γ-methylene oxacycles, tetrahydropyrans)

This compound is a precursor for building diverse heterocyclic frameworks. The ring-opening of the cyclopropylcarbinol system is a key strategy for accessing these novel architectures.

One significant application is the synthesis of γ-methylene oxacycles. Cyclopropyl carbinols that have a (tert-butyldiphenylsilyl)methyl substituent can undergo a silicon-assisted, regioselective ring cleavage. rsc.orgresearchgate.netnih.gov The resulting β-silyl carbocation is then trapped intramolecularly by a hydroxy or ester functional group to generate five-membered γ-methylene oxacycles and related lactones. rsc.orgresearchgate.net

Additionally, 2-(arylmethylene)cyclopropylcarbinols can be converted into highly substituted tetrahydropyrans. organic-chemistry.org In the presence of a Brønsted acid, these substrates undergo a Prins-type cyclization under mild conditions. This reaction proceeds stereoselectively to form the six-membered tetrahydropyran (B127337) ring, demonstrating another pathway where the cyclopropylcarbinol motif is transformed into a valuable heterocyclic scaffold. organic-chemistry.org

Analytical Methodologies for Enantiomeric and Diastereomeric Purity Determination

Chiral Chromatography Techniques (e.g., HPLC, GC)

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus enabling their separation. libretexts.orgsigmaaldrich.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for this purpose. researchgate.netbohrium.com

Gas Chromatography (GC): Chiral GC is highly effective for the analysis of volatile and thermally stable compounds. researchgate.net The separation is achieved using capillary columns coated with a CSP, often based on derivatized cyclodextrins. gcms.czwisc.edu These cyclodextrin (B1172386) macromolecules create a chiral environment that allows for the differential interaction with enantiomers. gcms.cz

A notable study demonstrated the successful separation of the enantiomers of α-cyclopropylbenzyl alcohol, another name for cyclopropyl(phenyl)methanol, using a GC column coated with a novel chiral metal-organic material, CMOM-3S, as the CSP. jiangnan.edu.cn This material demonstrated effective separation of the (R) and (S) enantiomers. jiangnan.edu.cn The performance of such advanced materials is often benchmarked against commercially available chiral columns, such as those based on β-cyclodextrin derivatives like Cyclosil B. jiangnan.edu.cn The choice of column, temperature ramp rate, and carrier gas flow are critical parameters that must be optimized for effective separation. researchgate.net

ParameterGC Conditions for α-Cyclopropylbenzyl Alcohol Separation jiangnan.edu.cn
Column CMOM-3S-coated capillary column (30 m x 0.32 mm i.d.)
Analyte α-Cyclopropylbenzyl alcohol
Initial Temperature 100°C (held for 1 min)
Ramp Rate 5°C/min
Final Temperature 180°C (held for 1 min)
Result Baseline separation of (R) and (S) enantiomers

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely adopted method for enantiomeric purity determination, suitable for a broad range of compounds. nih.gov The technique relies on various types of CSPs, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, macrocyclic glycopeptides, and cyclodextrins. sigmaaldrich.comnih.govmdpi.com The separation mechanism involves a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance between the analyte and the CSP. sigmaaldrich.com

While reverse-phase HPLC methods on achiral columns like Newcrom R1 can be used to analyze the compound itself, chiral separations require a specialized CSP. sielc.com The selection of the appropriate chiral column and mobile phase is crucial and often requires screening multiple combinations to achieve optimal resolution. mdpi.com Mobile phases in chiral HPLC can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., water/acetonitrile/methanol) and polar organic modes. nih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric purity. libretexts.org In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by creating a diastereomeric environment, it becomes possible to distinguish between them. libretexts.org

This is typically achieved in one of two ways:

Chiral Derivatizing Agents (CDAs): The alcohol functional group of cyclopropyl(phenyl)methanol can be reacted with a single enantiomer of a chiral carboxylic acid (e.g., (R)-2-methoxyphenylacetic acid) to form a mixture of diastereomeric esters. nih.govnih.gov These diastereomers have different physical properties and, crucially, will exhibit distinct signals in the NMR spectrum. nih.gov By integrating the corresponding peaks, the ratio of the diastereomers, and thus the enantiomeric excess (e.e.) of the original alcohol, can be accurately calculated. nih.gov

Chiral Solvating Agents (CSAs): Adding an enantiomerically pure chiral solvating agent to the NMR sample can induce small, measurable chemical shift differences between the signals of the two enantiomers. libretexts.orgresearchgate.net This occurs due to the formation of transient, weak diastereomeric complexes through solvation. libretexts.org

For a compound like (R)-cyclopropyl(phenyl)methanol, derivatization is a common and robust approach. The protons nearest the newly formed stereocenter in the diastereomeric esters will typically show the most significant chemical shift non-equivalence, allowing for clear analysis. nih.govnih.gov

MethodPrincipleApplication to this compound
Chiral Derivatizing Agent (CDA) Covalent reaction with a chiral agent (e.g., (R)-Mosher's acid) to form stable diastereomers.The resulting diastereomeric esters exhibit separate proton or carbon signals in the NMR spectrum, allowing for direct quantification of the enantiomeric ratio.
Chiral Solvating Agent (CSA) Formation of transient diastereomeric complexes in solution with a chiral solvent or additive.Induces chemical shift differences between the enantiomers' signals, particularly for protons near the chiral center.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique provides unambiguous proof of the spatial arrangement of atoms by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal of the compound. nih.gov

To determine the absolute configuration of this compound, a crystalline sample of the pure enantiomer, or a crystalline derivative, is required. The analysis not only confirms the connectivity of the atoms but also their precise orientation in space, allowing for the unequivocal assignment as either (R) or (S). nih.gov

In a study involving a chiral porous material, the absolute configuration of α-cyclopropylbenzyl alcohol was unambiguously determined by single-crystal X-ray diffraction (SCXRD). jiangnan.edu.cn The chiral analyte was absorbed into the chiral crystalline sponge material, and the resulting structure was analyzed. The use of anomalous scattering effects, often from heavier atoms within the crystal structure, is key to validating the absolute configuration. jiangnan.edu.cn This powerful technique serves as the ultimate benchmark for validating results obtained from other methods like chiral chromatography or NMR. jiangnan.edu.cnnih.gov

TechniqueRoleRequirementsOutcome
X-ray Crystallography Definitive determination of absolute stereochemistry. nih.govA single, well-ordered crystal of the pure enantiomer or a suitable crystalline derivative.Unambiguous 3D structure and assignment of the absolute configuration (R or S). jiangnan.edu.cn

Future Research Directions and Perspectives

Development of Novel and More Sustainable Synthetic Methodologies

Future efforts in the synthesis of (R)-cyclopropyl(phenyl)methanol and related chiral cyclopropyl (B3062369) carbinols are geared towards greener and more atom-economical approaches.

Key areas of development include:

Biocatalysis: The use of enzymes and whole-cell systems offers a promising green alternative for the asymmetric reduction of ketones to chiral alcohols. nih.gov For instance, biocatalysts like Lactobacillus paracasei BD101 have been successfully employed for the asymmetric reduction of related ketones, achieving high enantiomeric excess and yield. researchgate.net Exploring engineered enzymes could further broaden the substrate scope and enhance stereoselectivity for the synthesis of this compound. acs.org

Electrochemical Methods: Electrochemical synthesis presents a sustainable alternative by minimizing the use of chemical reagents. A simple and sustainable KI-mediated electrochemical enantioselective dihydroxylation reaction has been developed, showcasing the potential of electrochemistry in synthesizing chiral nucleosides. researchgate.net Similar strategies could be adapted for the synthesis of chiral cyclopropyl carbinols.

Mechanochemistry: Solvent-free reaction conditions, often achieved through techniques like ball milling, are gaining traction. mdpi.com These methods can reduce waste and, in some cases, obviate the need for catalysts. mdpi.com

Alternative Reducing Agents: Research into replacing strong and hazardous reducing agents like lithium aluminum hydride (LAH) with safer and more cost-effective alternatives is ongoing. One patented method describes the use of metallic sodium for the reduction of cyclopropanecarboxylic acid esters, which could be adapted for the synthesis of cyclopropyl carbinols. google.com

Exploration of Undiscovered Reactivity of the Cyclopropyl Methanol (B129727) Motif

The unique strained ring system of the cyclopropyl methanol motif imparts distinct reactivity that is yet to be fully explored. Future research will likely focus on uncovering and harnessing this latent potential for novel chemical transformations.

Promising avenues of exploration include:

Ring-Opening and Ring-Expansion Reactions: The C-C bonds of the cyclopropane (B1198618) ring can be selectively cleaved under certain conditions, leading to the formation of more complex structures. For example, Rh(III)-catalyzed reactions of cyclopropanols with aldehydes have been shown to yield multisubstituted cyclopentenones and 1,4-diketones through C-C bond cleavage. acs.orgacs.org Investigating the divergent synthesis pathways controlled by the substrate could lead to a wider array of valuable products. acs.orgacs.org

[4+2] Annulation Reactions: The development of novel annulation reactions involving cyclopropyl methanol derivatives can provide access to diverse heterocyclic scaffolds. For instance, a [4+2] annulation of 2-indolyl quinazolinone with propargylic alcohols has been developed, demonstrating the potential for creating complex fused ring systems. acs.org

Cross-Dehydrogenative Coupling Reactions: These reactions offer an efficient way to form new C-P bonds. A reported method for the synthesis of phosphorylated di/trifluoromethylated N-acylhydrazones via a cross-dehydrogenative coupling reaction highlights the potential for functionalizing molecules containing the cyclopropyl methanol motif. acs.org

Advancement in Catalytic Systems for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalytic systems is paramount for the practical synthesis of enantiopure this compound.

Future advancements are expected in:

Chiral Catalysis: The design and discovery of new chiral ligands and catalysts are crucial for improving enantioselectivity in asymmetric synthesis. numberanalytics.com For example, cobalt-catalyzed addition reactions of organoboronic acids to aldehydes using chiral ligands have shown excellent yields and high enantiomeric excess. researchgate.net

Biocatalytic Systems: Engineered myoglobin (B1173299) variants have demonstrated high diastereo- and enantioselectivity in the cyclopropanation of olefins, offering a broad substrate scope. acs.org Further optimization of such biocatalytic systems could lead to even more efficient and selective syntheses.

Metal-Free Catalysis: Brønsted acid-catalyzed reactions, such as the oxa-Pictet–Spengler reaction, provide a metal-free approach to synthesizing complex molecules. acs.org Exploring such catalyst systems can lead to more sustainable and cost-effective synthetic routes.

Theoretical Insights for Rational Design of New Transformations

Computational chemistry and theoretical studies play an increasingly important role in understanding reaction mechanisms and designing new chemical transformations.

Key applications in the context of this compound include:

Mechanism Elucidation: Detailed computational analyses can provide insights into the various stages of a catalytic cycle, helping to understand the role of the catalyst and predict the stereochemical outcome of a reaction. rsc.org

Catalyst Design: Theoretical modeling can aid in the rational design of new catalysts with improved activity and selectivity. By understanding the interactions between the catalyst, substrate, and reagents at a molecular level, researchers can design more effective catalytic systems. rsc.org

Predicting Reactivity: Computational methods can be used to predict the reactivity of the cyclopropyl methanol motif under different reaction conditions, guiding the experimental exploration of new transformations.

Q & A

Q. How should researchers address conflicting spectroscopic data for cyclopropane-containing compounds?

  • Methodological Answer : Contradictions in NMR or IR spectra may arise from conformational flexibility or solvent effects. Use variable-temperature NMR to probe dynamic processes. For cyclopropanes, compare experimental 13^{13}C chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .

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